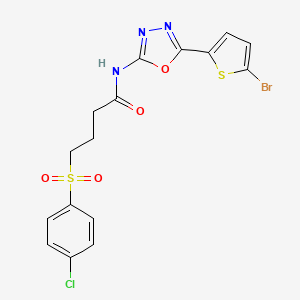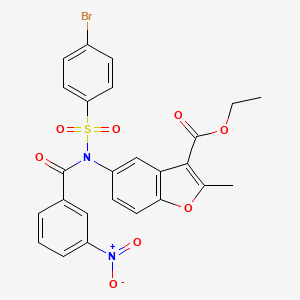
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 7-bromo-DMIQ, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a brominated derivative of dimethyl isoquinolin-3-one, a heterocyclic aromatic compound found in a variety of natural products. 7-bromo-DMIQ is a colorless solid that is soluble in organic solvents. It has been used as a building block for the synthesis of a variety of organic compounds, as well as for the study of the mechanism of action and biochemical and physiological effects of various compounds.
Mécanisme D'action
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can increase the levels of these neurotransmitters, leading to an overall increase in mood and cognitive functioning.
Biochemical and Physiological Effects
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine, leading to an overall improvement in mood and cognitive functioning. It has also been shown to have anticonvulsant, antidepressant, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has several advantages for use in laboratory experiments. It is a colorless solid that is soluble in organic solvents, making it easy to store and handle. It is also relatively inexpensive, making it a cost-effective option for use in research. However, there are also some drawbacks to using 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one in laboratory experiments. For example, it has been shown to be toxic in high doses, and can cause adverse side effects in humans and animals.
Orientations Futures
There are a variety of potential future directions for research involving 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. One potential direction is to further investigate the biochemical and physiological effects of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, with a focus on its potential therapeutic applications. Another potential direction is to investigate the use of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as a building block for the synthesis of a variety of organic compounds. Additionally, further research could be conducted to investigate the potential toxic effects of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, and to develop methods to reduce or eliminate these effects. Finally, research could be conducted to investigate the potential of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as an inhibitor of MAO, and to develop methods to increase its efficacy.
Méthodes De Synthèse
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is typically synthesized through the reaction of 1,2-dihydroisoquinolin-3-one with bromine in the presence of a base. This reaction is typically done in aqueous solution, and yields the desired product in good yield. Alternatively, a reaction of 1-bromo-2-methylisoquinoline with dimethylformamide can be used to synthesize 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one.
Applications De Recherche Scientifique
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, such as benzodiazepines, indoles, and quinolones. It has also been used to study the mechanism of action and biochemical and physiological effects of various compounds, such as anticonvulsants, antidepressants, and anti-inflammatory drugs.
Propriétés
IUPAC Name |
7-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-6-8(12)4-3-7(9)5-10(14)13-11/h3-4,6H,5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNTSNVHXIOKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(=O)N1)C=CC(=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2391019.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)
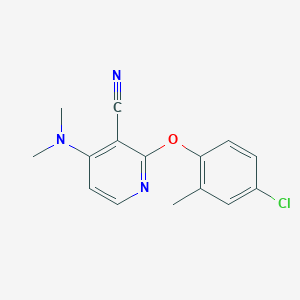

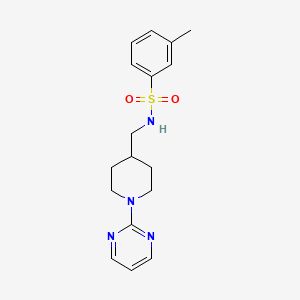
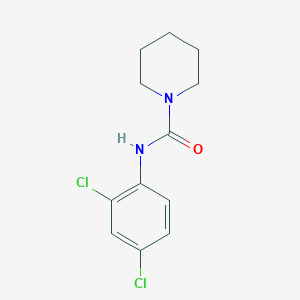
![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2391033.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2391036.png)
